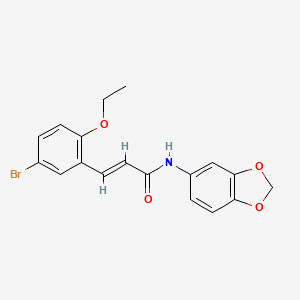

(2E)-N-(2H-1,3-BENZODIOXOL-5-YL)-3-(5-BROMO-2-ETHOXYPHENYL)PROP-2-ENAMIDE

Description

This compound is an α,β-unsaturated acrylamide derivative featuring a benzodioxolyl group at the N-terminal and a 5-bromo-2-ethoxyphenyl moiety at the C-terminal. The (2E)-configuration of the propenamide backbone ensures planarity, which is critical for electronic conjugation and intermolecular interactions. The benzodioxole ring (1,3-benzodioxol-5-yl) contributes to electron-rich aromaticity, while the 5-bromo-2-ethoxyphenyl group introduces steric bulk and electronic modulation via bromine’s inductive effects and ethoxy’s electron-donating resonance. Such structural features make it a candidate for studying nonlinear optical (NLO) properties, enzyme inhibition, or receptor binding .

Properties

IUPAC Name |

(E)-N-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO4/c1-2-22-15-6-4-13(19)9-12(15)3-8-18(21)20-14-5-7-16-17(10-14)24-11-23-16/h3-10H,2,11H2,1H3,(H,20,21)/b8-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKIZGBCWPSDQG-FPYGCLRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)prop-2-enamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its diverse biological activities. The presence of the bromo and ethoxy substituents on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets. The structural formula can be represented as follows:

Research indicates that compounds containing the benzodioxole structure often interact with various biological pathways:

- Antioxidant Activity : Benzodioxoles are known to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.

- Antimicrobial Effects : Some derivatives have demonstrated activity against bacterial strains, suggesting potential applications in treating infections.

Antioxidant Properties

Studies have shown that compounds similar to This compound possess significant antioxidant activity. For instance, a related compound exhibited an IC50 value in the micromolar range against reactive oxygen species (ROS) .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis , with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Anticancer Potential

Recent investigations into benzodioxole derivatives suggest that they may inhibit cancer cell proliferation. For example, a study reported that a related compound reduced cell viability in human cancer cell lines by inducing apoptosis through the mitochondrial pathway . The mechanism appears to involve the modulation of caspase activity and the upregulation of pro-apoptotic factors.

Case Studies

- Case Study on Enzyme Inhibition : A detailed study assessed the efficacy of a structurally similar compound as an AChE inhibitor. The results indicated a significant reduction in enzyme activity at concentrations as low as 10 µM, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antimicrobial Screening : A comparative analysis was conducted on various benzodioxole derivatives, including the target compound. The findings revealed that while some derivatives exhibited potent antimicrobial effects, others showed limited activity, highlighting the importance of structural modifications in enhancing efficacy .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound belongs to a class of acrylamide derivatives with variations in the aryl substituents. Key analogs include:

Key Observations :

- Steric Effects : The ethoxy group in the target compound and the cyclohexyl group in introduce steric hindrance, which may reduce rotational freedom and affect molecular packing in crystalline states.

- Planarity : All analogs retain the (2E)-configured propenamide backbone, ensuring conjugation between the aryl groups.

Electronic Properties

- Hyperpolarizability (β) : The 4-chloro analog exhibits a hyperpolarizability value of 1.32 × 10⁻³⁰ esu (DFT/B3LYP/6-311++G(d,p)), indicating strong NLO activity due to charge transfer between benzodioxole and chlorophenyl groups .

- HOMO-LUMO Gap : The target compound’s bromo-ethoxy substituent likely reduces the HOMO-LUMO gap compared to the phenyl analog (reported as 4.12 eV in ), enhancing reactivity.

- Dipole Moments : The fluorophenyl analog shows a dipole moment of 5.87 Debye , higher than the chloro analog (5.12 Debye ), attributed to fluorine’s electronegativity .

Physicochemical Properties

- Solubility : The cyclohexylphenyl analog has lower aqueous solubility due to its bulky hydrophobic group, whereas the ethoxy group in the target compound may improve solubility in polar aprotic solvents.

- Thermal Stability : The bromo-ethoxy derivative’s predicted boiling point (~500°C ) aligns with analogs like the fluorophenyl compound (predicted 492.8°C ), suggesting comparable thermal stability .

Spectroscopic Findings

- FT-IR : The phenyl analog shows C=O stretching at 1658 cm⁻¹ and N-H bending at 1532 cm⁻¹ , consistent with acrylamide’s resonance-stabilized carbonyl. Bromine’s inductive effect in the target compound may shift these peaks to higher frequencies.

- NMR : The 4-chloro analog’s aromatic protons resonate at δ 7.2–7.4 ppm (¹H NMR, DMSO-d6), while the benzodioxole protons appear at δ 6.0–6.2 ppm .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.